molecular formula C13H13NO5 B1528363 Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate CAS No. 13822-45-2

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

Cat. No. B1528363
CAS RN: 13822-45-2
M. Wt: 263.25 g/mol
InChI Key: UGCBVSDSTGUPBC-SNVBAGLBSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial activity of benzyl (R)-2,5-dioxooxazolidine-4-propanoate derivatives have been explored in scientific research. For example, ethyl(3-aryl-2-bromo)propanoate reacts with 4-(furan-2-ylmethyl)thiosemicarbazones of benzaldehyde and 4-chlorobenzaldehyde to form 5-(R₁-benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones. The antimicrobial activity of these compounds was studied, revealing that only those with an R₁ = Me group showed activity. This suggests the importance of the methyl group at this position for antimicrobial efficacy, with the replacement by halogen leading to loss of activity (Цялковский et al., 2005).

Antiproliferative Activity Against Cancer Cell Lines

Research into the antiproliferative effects of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives on various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells, has identified potent activity. This investigation suggests that certain structural modifications on the thiazolidinone moiety significantly influence antiproliferative efficacy, highlighting the potential of these compounds as cancer therapeutics (Chandrappa et al., 2008).

Role in Inhibiting Corrosion

Benzothiazole derivatives, including benzyl (R)-2,5-dioxooxazolidine-4-propanoate, have been studied for their role in inhibiting corrosion of carbon steel in acidic environments. The derivatives exhibited high efficiency in preventing steel corrosion, demonstrating their potential as protective agents in industrial applications. This function is attributed to the compounds' ability to adsorb onto the steel surface, thereby preventing corrosive substances from reaching the metal (Hu et al., 2016).

Mechanism of Action

This is particularly relevant for compounds used as drugs or pesticides. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often used for this purpose .

Future Directions

This involves understanding the current state of research involving the compound and potential future applications or areas of study .

properties

IUPAC Name

benzyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCBVSDSTGUPBC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H]2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

CAS RN

13822-45-2
Record name L-Glutamic acid N-carboxyanhydride gamma benzyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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